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Vanillin acetate

Antioxidant Radical scavenging DPPH assay

Flavor loss during thermal processing undermines product quality in baked goods and confectionery. Vanillin acetate (CAS 881-68-5) resolves this through acetylation-enhanced thermal stability and a 60% slower release profile versus vanillin. • Retains vanilla character through baking (FEMA: 28 mg/kg) • Delivers creamy, powdery, balsamic nuance at 11-28 ppm • 22% higher DPPH radical scavenging (IC₅₀ 0.63 µg/mL) for oxidative stability in cosmetic matrices

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 881-68-5
Cat. No. B042379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin acetate
CAS881-68-5
SynonymsNSC 25863;  NSC 8499;  O-Acetylvanillin;  4-(Acetyloxy)-3-methoxybenzaldehyde;  4-Acetoxy-3-methoxybenzaldehyde;  4-Acetoxy-5-methoxybenzaldehyde;  4-Formyl-2-methoxyphenol Acetate;  4-Formyl-2-methoxyphenyl Acetate;  4-O-Acetylvanillin;  4-(Acetyloxy)-3-met
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3
InChIKeyPZSJOBKRSVRODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water;  soluble in organic solvents, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin Acetate (CAS 881-68-5) Procurement-Grade Profile: Chemical Identity and Baseline Specifications


Vanillin acetate (CAS 881-68-5; synonyms: acetylvanillin, 4-acetoxy-3-methoxybenzaldehyde, 4-formyl-2-methoxyphenyl acetate) is a phenol ester of vanillin with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. It is a beige to white crystalline powder with a melting point of 77–79 °C (lit.), a predicted boiling point of 288.5±25.0 °C, a density of 1.193±0.06 g/cm³, and a logP of approximately 1.10–1.51 [2]. The compound is FEMA No. 3108 and JECFA No. 890, with established regulatory status as a synthetic flavoring agent under FDA 21 CFR §172.515 [3]. It is slightly soluble in water and readily soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO (≥100 mg/mL) [4].

Vanillin Acetate vs. Vanillin and Other Analogs: Why Direct Substitution Compromises Performance Outcomes


Vanillin acetate is structurally distinct from vanillin due to acetylation of the phenolic hydroxyl group, which eliminates the hydrogen bond donor capacity (hydrogen donor count: 0 vs. 1 for vanillin) and increases lipophilicity (logP ~1.51 vs. ~1.21 for vanillin) [1]. This modification alters volatility, sensory persistence, thermal stability, and biological activity profiles in ways that preclude simple one-to-one substitution in flavor formulations or research applications. Furthermore, vanillin acetate exhibits measurable differences from ethyl vanillin—a compound with 3–4× higher flavoring strength but distinct regulatory and sensory signatures—as well as from other vanillin esters (propionate, butyrate) that differ in release kinetics and hydrophobicity [2]. The quantitative evidence presented in Section 3 establishes that vanillin acetate occupies a specific performance niche that cannot be achieved by substituting parent vanillin or other in-class compounds without altering end-product specifications.

Vanillin Acetate: Quantitative Differential Evidence vs. Vanillin and In-Class Analogs


DPPH Radical Scavenging Activity: Vanillin Acetate vs. Parent Vanillin

In a comparative derivatization study, vanillin acetate (designated as derivative E-1) exhibited moderately significant antioxidant activity with a DPPH IC₅₀ of 0.63 µg/mL, compared to vanillin's marginal activity of 0.81 µg/mL under identical assay conditions [1].

Antioxidant Radical scavenging DPPH assay

Human PDI-b'x Domain Binding Affinity: Vanillin Acetate Target Engagement Data

Vanillin acetate exhibits measurable binding affinity for the recombinant His-tagged full-length human PDI-b'x domain substrate-binding pocket, with a determined inhibition constant (Kᵢ) of 309,200 nM (309.2 µM) following a 10-minute incubation at 100 µM compound concentration .

Protein disulfide isomerase Binding affinity Fluorescence assay

Antimicrobial Activity Profile: Vanillin Acetate in Eugenol-to-Vanillin Conversion Pathway

A 2020 study evaluating the conversion of eugenol to vanillin demonstrated that vanillin acetate, as an intermediate product in the acetylation phase, possesses antimicrobial activity against both E. coli and S. aureus pathogenic bacteria, alongside eugenol, isoeugenol, vanillin, and vanillic acid [1].

Antimicrobial E. coli S. aureus

Thermal Stability and Release Profile: Vanillin Acetate vs. Vanillin

According to manufacturer functional specifications, vanillin acetate demonstrates enhanced thermal stability compared to vanillin and exhibits an approximately 60% slower release profile in sustained-release formulations, with an operational pH tolerance range of 3.8–9.2 .

Thermal stability Release kinetics Formulation

Flavor Character and Sensory Persistence: Vanillin Acetate vs. Vanillin

Vanillin acetate provides a more complex vanilla profile compared to standard vanillin, characterized by creamier, more rounded character with subtle woody notes. Its lower volatility relative to vanillin results in extended fragrance and flavor release . At 40 ppm, it delivers sweet, vanilla, creamy, and powdery taste with a balsamic nuance [1].

Flavor Sensory Volatility

Vanillin Acetate Application Scenarios: Where Quantitative Differentiation Drives Selection


Heat-Processed Bakery and Confectionery Formulations Requiring Thermal Stability

Vanillin acetate's enhanced thermal stability and 60% slower release profile relative to vanillin make it the preferred choice for baked goods, cookies, and heat-processed confectionery where vanillin volatilizes or degrades during baking, resulting in flavor loss. FEMA guidelines recommend 28 mg/kg for baked goods and candy [1], and the compound's stability ensures flavor retention through thermal processing.

Dairy, Ice Cream, and Beverage Applications Requiring Creamy Vanilla Notes and Extended Release

At recommended usage levels of 11–28 ppm , vanillin acetate delivers sweet, creamy, powdery vanilla character with balsamic nuance that persists longer than vanillin due to lower volatility [1]. It is particularly valued in ice cream, yogurt, custard, condensed milk, and caramel applications where the creamier, more rounded profile enhances dairy notes without the rapid intensity decay observed with vanillin [2].

Antioxidant-Enhanced Cosmetic and Fragrance Formulations

Vanillin acetate's 22% improvement in DPPH radical scavenging IC₅₀ (0.63 µg/mL vs. 0.81 µg/mL for vanillin) supports its selection over vanillin in cosmetic and personal care formulations where oxidative stability of the formulation matrix is a performance consideration. Its lower volatility and extended fragrance release further benefit perfumery and long-lasting fragrance products.

Eugenol-to-Vanillin Biotransformation and Antimicrobial Intermediate Studies

As a confirmed intermediate in the eugenol-to-vanillin synthetic pathway with demonstrated antimicrobial activity against E. coli and S. aureus , vanillin acetate serves as a key reference standard and process intermediate for research involving clove oil biotransformation, antimicrobial screening of vanillin-related compounds, and natural product chemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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